1-Thio-alpha-D-mannose Natriumsalz

Description

BenchChem offers high-quality 1-Thio-alpha-D-mannose Natriumsalz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Thio-alpha-D-mannose Natriumsalz including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

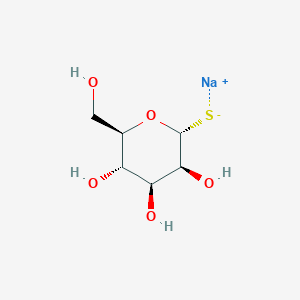

sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBZIVFRYLHPT-GDTYSWHPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Thio-alpha-D-mannose Sodium Salt: From Chemical Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Thio-alpha-D-mannose Sodium Salt, a synthetic thio-sugar with significant potential in various scientific and industrial fields. From its fundamental chemical structure and properties to its synthesis, characterization, and diverse biological activities, this document serves as a detailed resource for professionals engaged in research and development.

Introduction: The Significance of Thio-sugars

Thio-sugars, carbohydrate analogs where a sulfur atom replaces an oxygen atom, represent a class of compounds with unique chemical and biological properties.[1] This structural modification imparts increased stability against enzymatic degradation compared to their O-glycoside counterparts, making them attractive candidates for therapeutic development.[2] 1-Thio-alpha-D-mannose Sodium Salt, a derivative of alpha-D-mannose, has emerged as a compound of interest due to its potential applications in drug development, plant protection, and food preservation.[3]

Chemical Structure and Physicochemical Properties

1-Thio-alpha-D-mannose Sodium Salt is a cyclic sulfur-containing compound comprised of a mannose sugar unit and a thiol group.[3] The key structural feature is the substitution of the C-1 hydroxyl group of alpha-D-mannose with a thiol group, which exists as a sodium thiolate salt.[3]

Table 1: Physicochemical Properties of 1-Thio-alpha-D-mannose Sodium Salt

| Property | Value | Source |

| CAS Number | 111057-34-2 | [1][4][5] |

| Molecular Formula | C₆H₁₁NaO₅S | [4] |

| Molecular Weight | 218.2 g/mol | [4] |

| Appearance | White powder | [4] |

| Purity | ≥95% | [4] |

| Storage Temperature | -20°C | [4] |

| Solubility | Likely soluble in water | [1] |

Synthesis and Characterization

Synthesis Protocol

The synthesis of 1-Thio-alpha-D-mannose Sodium Salt can be achieved through several methods, with a common approach involving the reaction of a protected mannose derivative with a sulfur nucleophile.[3] A generalizable protocol starting from per-O-acetylated D-mannose is outlined below. This method leverages the use of sodium alkanethiolates for a more efficient and less odorous procedure compared to traditional methods using thiols.[6]

Step 1: Per-O-acetylation of D-Mannose D-mannose is first per-O-acetylated to protect the hydroxyl groups and activate the anomeric position. This can be achieved using acetic anhydride with a catalyst such as iodine in a solvent-free reaction.[7]

Step 2: Thiolation The per-O-acetylated mannose is then reacted with a sodium alkanethiolate in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to introduce the thio-substituent at the anomeric carbon.[6]

Step 3: Deprotection and Salt Formation The acetyl protecting groups are removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation). Subsequent treatment with a sodium source, if necessary, or direct isolation can yield the final sodium salt product.

Characterization Methods

The structural integrity and purity of synthesized 1-Thio-alpha-D-mannose Sodium Salt are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the stereochemistry of the anomeric carbon and the presence of the thio-linkage.[8][9] The chemical shifts and coupling constants of the sugar ring protons provide detailed conformational information.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[3][10] Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID), can provide fragmentation patterns that help to confirm the structure.[3]

-

Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess the purity of the final product and monitor the progress of the synthesis reactions.[3]

Biological Activities and Potential Applications

1-Thio-alpha-D-mannose Sodium Salt has demonstrated a range of biological activities, positioning it as a versatile molecule for further investigation.[3]

Anticancer Activity

Thio-sugars have been investigated for their potential as antineoplastic agents.[6] One of the proposed mechanisms for the anticancer activity of mannose and its derivatives is the inhibition of glycosidases, enzymes that are crucial for the processing of N-linked glycoproteins.[11][12] Altered glycosylation is a hallmark of cancer, and by interfering with this process, these compounds can disrupt cancer cell signaling, adhesion, and metastasis.[13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2][4]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of 1-Thio-alpha-D-mannose Sodium Salt (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.[4]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.[4]

Antimicrobial and Antifungal Activities

1-Thio-alpha-D-mannose Sodium Salt has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[3] The mechanism of action is likely related to the interference with microbial cell wall synthesis or metabolism, where the thio-sugar may act as an inhibitor of key enzymes.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity can be evaluated using standard methods such as the broth microdilution or agar disk diffusion assays to determine the minimum inhibitory concentration (MIC).[14][15][16]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare serial dilutions of 1-Thio-alpha-D-mannose Sodium Salt in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions and Conclusion

1-Thio-alpha-D-mannose Sodium Salt is a promising synthetic thio-sugar with a broad spectrum of biological activities. Its potential as an anticancer, antimicrobial, and antifungal agent warrants further in-depth investigation. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects, optimizing its synthesis, and evaluating its efficacy and safety in preclinical in vivo models. The unique properties of this thio-sugar make it a valuable tool for researchers and a potential candidate for the development of novel therapeutic agents.

References

Click to expand

-

ACS Publications. Concise Synthesis of 1-Thioalkyl Glycoside Donors by Reaction of Per-O-acetylated Sugars with Sodium Alkanethiolates under Solve. ACS Publications. [Link].

-

PMC. Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives. PMC. [Link].

-

R Discovery. Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. R Discovery. [Link].

-

Hilaris. Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. Hilaris. [Link].

-

PMC. Glycosides exhibit anticancer properties through various mechanisms... PMC. [Link].

- STD NMR insights into interaction of monovalent mannose-based ligands with DC-SIGN. .

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link].

-

PubMed. Glycosidase inhibitors as antiviral and/or antitumor agents. PubMed. [Link].

-

Glycosylation Pathways as Drug Targets for Cancer: Glycosidase Inhibitors. [Link].

-

Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens | Abstract. [Link].

-

ACS Publications. Concise Synthesis of 1-Thioalkyl Glycoside Donors by Reaction of Per-O-acetylated Sugars with Sodium Alkanethiolates under Solvent-Free Conditions. ACS Publications. [Link].

-

PMC. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. PMC. [Link].

-

Request PDF. Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance. Request PDF. [Link].

-

ACS Publications. Streamlined Synthesis of Per-O-acetylated Sugars, Glycosyl Iodides, or Thioglycosides from Unprotected Reducing Sugars1. ACS Publications. [Link].

- Triflic Acid-Medi

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link].

-

PMC. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. PMC. [Link].

-

ResearchGate. 13 C and 1 H chemical shifts of the each mannose of M5 | Download Table. ResearchGate. [Link].

-

ResearchGate. Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. ResearchGate. [Link].

-

PMC. Mass Spectrometry of Glycans. PMC. [Link].

-

MDPI. 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. MDPI. [Link].

-

PMC. Phenyl 2,3,4-tri-O-benzyl-1-thio-α-d-mannopyranoside monohydrate. PMC. [Link].

-

Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. [Link].

-

MDPI. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI. [Link].

-

Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. [Link].

-

Semantic Scholar. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. Semantic Scholar. [Link].

-

Frontiers. Inhibition of carbohydrate digestive enzymes by a complementary essential oil blend: in silico and mixture design approaches. Frontiers. [Link].

-

PMC. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. PMC. [Link].

-

Enzyme Inhibition. [Link].

-

ResearchGate. Mass Spectrometry of Glycosides | Request PDF. ResearchGate. [Link].

-

ResearchGate. (PDF) Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. ResearchGate. [Link].

Sources

- 1. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Thioglycosides Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycosidase inhibitors as antiviral and/or antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. benchchem.com [benchchem.com]

- 14. Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. hilarispublisher.com [hilarispublisher.com]

Role of 1-Thio-alpha-D-mannose in glycobiology and lectin research

The Strategic Role of 1-Thio- α -D-Mannose in Glycobiology: Engineering Stability and Specificity in Lectin Recognition

Introduction: Overcoming the Limitations of Native Glycans

In the rapidly evolving field of glycobiology, targeting carbohydrate-binding proteins (lectins) presents a profound opportunity for drug delivery, immune modulation, and pathogen neutralization. However, the translation of native O -linked glycans into clinical applications is severely bottlenecked by their susceptibility to rapid enzymatic hydrolysis by endogenous glycosidases.

To circumvent this, researchers have turned to glycomimetics. Among the most impactful of these is 1-Thio- α -D-mannose (and its derivatives). By replacing the anomeric oxygen with a sulfur atom, scientists have engineered a class of molecules that preserves the stereochemical recognition required by mannose-binding lectins (MBLs) while conferring absolute resistance to enzymatic degradation[1]. This technical guide explores the mechanistic advantages, quantitative binding profiles, and self-validating experimental workflows associated with 1-Thio- α -D-mannose in modern lectin research.

Chemical Rationale: The Thio-Glycosidic Advantage

The substitution of oxygen with sulfur at the anomeric center fundamentally alters the physicochemical properties of the carbohydrate:

-

Enzymatic Resistance: The C–S bond is longer (~1.8 Å) and less polarized than the C–O bond (~1.4 Å). This geometric and electronic shift prevents the transition-state stabilization required by α -mannosidases, rendering thio-glycosides highly resistant to hydrolytic cleavage[1].

-

Nucleophilic Superiority: The thiolate anion is a highly potent, soft nucleophile. This makes 1-Thio- α -D-mannose an ideal building block for dynamic combinatorial chemistry (forming reversible glycosyl disulfides) and rapid conjugation via thiol-ene "click" chemistry[2].

Mechanistic Pathways in Lectin Targeting

Lectins such as Concanavalin A (ConA), DC-SIGN, and the Macrophage Mannose Receptor (CD206) rely on multivalent interactions to achieve high avidity. When 1-Thio- α -D-mannose is polymerized into multivalent scaffolds, it acts as a robust molecular decoy or targeting vector.

A critical application lies in macrophage targeting. Native mannosylated ligands are endocytosed and rapidly degraded in the lysosome. In contrast, conjugates utilizing 1-Thio- α -D-mannopyranoside are efficiently internalized but resist lysosomal degradation. This non-degradable nature leads to intracellular accumulation and forces the reutilization of the mannose receptor, a critical mechanism for sustained intracellular drug delivery[3].

Figure 1: Endocytic pathway and receptor reutilization of enzyme-resistant 1-Thio-α-D-Mannose ligands.

Quantitative Data: Binding Affinity and Stability

The transition from monovalent O -linked to multivalent S -linked mannose systems yields exponential improvements in binding affinity ( Kd ) and half-life. The table below summarizes comparative kinetic data derived from Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) assays[2][3][4].

| Ligand Type | Linkage | Target Lectin / Receptor | Apparent Kd | Enzymatic Stability ( t1/2 ) |

| Monovalent α -D-Mannose | O -linked | Concanavalin A (ConA) | ~1.2 mM | Minutes (in vivo) |

| Monovalent 1-Thio- α -D-Mannose | S -linked | Concanavalin A (ConA) | ~1.5 mM | > 48 Hours |

| Polyvalent Glyco-IEGmer (Mannose) | S -linked | DC-SIGN / DEC-205 | ~10 - 50 nM | > 48 Hours |

| Poly-D-Lysine-Thio-Mannose Conjugate | S -linked | Alveolar Macrophage MR | 0.66 ± 0.18 nM | Indefinite (Non-degradable) |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality and eliminate false positives.

Protocol 1: Synthesis of Multivalent Glycopolymers via Thiol-Ene Click Chemistry

This protocol utilizes UV-initiated radical addition to append 1-Thio- α -D-mannose to an allyl-functionalized polymer backbone, ensuring precise spatial arrangement[2].

Causality Check: UV irradiation at λ=365 nm is specifically chosen to generate thiyl radicals without inducing destructive photolysis of the carbohydrate ring, ensuring stereochemical preservation.

-

Preparation: Dissolve the allyl-functionalized polymer backbone (e.g., allyl-poly(triazole)) and a 5-fold molar excess of pure β -thiomannose sodium salt in a degassed solvent mixture (e.g., DMF/H2O).

-

Initiation: Add a photoinitiator (e.g., DPAP, 0.1 eq). Purge the reaction vial with Argon for 15 minutes to remove oxygen, which quenches thiyl radicals.

-

Irradiation: Expose the mixture to UV light ( λ=365 nm) for 2 hours at room temperature.

-

Purification: Dialyze the crude mixture against distilled water (MWCO 1000 Da) for 48 hours to remove unreacted 1-Thio- α -D-mannose and photoinitiator byproducts. Lyophilize to obtain the pure glycopolymer.

-

Self-Validation (NMR Checkpoint): Perform 1 H NMR. The reaction is validated only if the allylic proton signals (5.0–6.0 ppm) have completely disappeared, and sharp anomeric proton signals confirm the preservation of the α -configuration.

Figure 2: Self-validating thiol-ene click chemistry workflow for multivalent glycopolymer synthesis.

Protocol 2: Real-Time Kinetic Profiling via QCM/SPR

Label-free techniques like Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) are mandatory for evaluating lectin binding, as bulky fluorophores can sterically hinder the carbohydrate-recognition domain (CRD)[4].

Causality Check: Immobilizing the lectin rather than the glycopolymer prevents avidity-driven artifacts (the "chelate effect") from artificially inflating the apparent affinity of monovalent interactions.

-

Surface Functionalization: Activate a gold-coated QCM crystal or SPR sensor chip (CM5) using EDC/NHS chemistry.

-

Lectin Immobilization: Inject the target lectin (e.g., ConA or DC-SIGN) at 50 µg/mL in sodium acetate buffer (pH 4.5) until a stable baseline shift of ~1000 RU (Resonance Units) is achieved. Quench unreacted esters with 1M Ethanolamine.

-

Self-Validation (Reference Cell): Concurrently run a reference flow cell activated and quenched without lectin. All subsequent data must be double-referenced (subtracting reference cell and blank buffer injections) to eliminate bulk refractive index changes and non-specific binding.

-

Kinetic Injection: Inject serial dilutions of the 1-Thio- α -D-mannose glycopolymer (from 1 nM to 1 µM) at a flow rate of 30 µL/min. Allow 180 seconds for association and 300 seconds for dissociation.

-

Regeneration: Inject a short pulse of 50 mM EDTA or 100 mM free D-mannose to regenerate the lectin surface between cycles.

-

Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model (or bivalent analyte model for multivalent polymers) to calculate kon , koff , and Kd .

Conclusion

1-Thio- α -D-mannose represents a cornerstone in modern glycobiology. By merging the stereochemical fidelity required for specific lectin recognition with the chemical robustness of the S -glycosidic bond, it enables the creation of highly stable, targeted therapeutics. Whether utilized in dynamic combinatorial libraries, multivalent glyco-IEGmers, or macrophage-targeting vectors, its integration into self-validating experimental workflows ensures reproducible, high-fidelity data that drives the next generation of glyco-therapeutics.

References

-

Synthetic Glycomacromolecules of Defined Valency, Absolute Configuration, and Topology Distinguish between Human Lectins. National Institutes of Health (NIH).[Link]

-

Reversible Sulfur Reactions in Pre-Equilibrated and Catalytic Self-Screening Dynamic Combinatorial Chemistry Protocols. DiVA Portal.[Link]

-

Glycosyl disulfides: importance, synthesis and application to chemical and biological systems. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Accumulation of a nondegradable mannose ligand within rabbit alveolar macrophages. Receptor reutilization is independent of ligand degradation. PubMed (NIH).[Link]

-

Real-time analysis of the carbohydrates on cell surfaces using a QCM biosensor: A lectin-based approach. ResearchGate.[Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Synthetic Glycomacromolecules of Defined Valency, Absolute Configuration, and Topology Distinguish between Human Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation of a nondegradable mannose ligand within rabbit alveolar macrophages. Receptor reutilization is independent of ligand degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Engineering Mannose Derivatives: A Comparative Analysis of O-Mannosides and S-Mannosides in Drug Development

Introduction: The Glycobiology Imperative

Mannose-mediated interactions are central to numerous host-pathogen dynamics and cellular trafficking pathways. For example, uropathogenic Escherichia coli (UPEC) and adherent-invasive E. coli (AIEC) rely on the FimH adhesin lectin to bind high-mannose structures on host epithelia, making mannose derivatives prime candidates for antivirulence therapies in urinary tract infections and Crohn's disease[1][2]. Furthermore, mannose-6-phosphate (M6P) pathways are critical for lysosomal targeting, underpinning therapies for lysosomal storage diseases and emerging targeted protein degradation (TPD) platforms like LYTACs[3][4].

However, natural O-linked mannosides face a severe pharmacological bottleneck: the O-glycosidic bond is highly susceptible to enzymatic hydrolysis by host glycosidases[1]. This metabolic liability results in poor oral bioavailability, rapid clearance, and limited in vivo compound exposure. To bypass this, researchers have pivoted toward isosteric replacements, specifically S-mannosides (thiomannosides) and C-mannosides, which offer enhanced metabolic stability while retaining or improving target affinity[1][5].

Chemical and Structural Divergence

The substitution of the anomeric oxygen with sulfur fundamentally alters the physicochemical and conformational properties of the glycoside, directly impacting its pharmacodynamics.

-

Bond Length and Angle : The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.41 Å), and the C–S–C angle is more acute than the C–O–C angle. This alters the spatial presentation of the aglycone.

-

Conformational Flexibility : S-mannosides exhibit different rotameric preferences around the glycosidic linkage. In the context of FimH antagonism, the aglycone must dock into the "tyrosine gate" (Tyr48, Tyr137, Ile52)[2]. The altered flexibility of S-mannosides often allows for a more thermodynamically favorable binding pose, sometimes resulting in higher potency than their O-linked counterparts[2][5].

-

Enzymatic Resistance : Host mannosidases rely on the protonation of the glycosidic oxygen to facilitate hydrolytic cleavage. Sulfur's lower electronegativity and larger atomic radius make it a poor hydrogen-bond acceptor in the enzyme active site, rendering S-mannosides effectively invisible to these hydrolytic enzymes[1].

Caption: Pharmacokinetic divergence of O- vs S-mannosides in FimH antagonism and metabolic stability.

Pharmacokinetics and Biological Efficacy

The biological efficacy of S-mannosides consistently outpaces O-mannosides in vivo due to the aforementioned enzymatic stability. For instance, in antimicrobial assays against yeast and bacteria, dodecyl α-D-thiomannopyranoside demonstrated superior inhibitory profiles compared to its O-linked analog, exhibiting a twofold better minimal inhibitory concentration (MIC)[5].

Table 1: Comparative Profiling of O-Mannosides vs. S-Mannosides

| Property | O-Mannosides | S-Mannosides |

| Glycosidic Heteroatom | Oxygen (O) | Sulfur (S) |

| Metabolic Stability | Low (Rapidly hydrolyzed) | High (Resistant to glycosidases) |

| In Vivo Bioavailability | Poor | Significantly Improved |

| FimH Binding Affinity | Baseline (Aglycone dependent) | Maintained or Enhanced |

| Antimicrobial MIC (C10 aglycone) | 1.25 mM | 0.31 mM |

| Synthetic Yield (via Liquid SO₂) | ~87% | ~95% |

(Data synthesized from comparative studies on mannoside efficacy and synthetic yields[5][6]).

Synthetic Methodologies: Overcoming Lability

Synthesizing S-mannosides requires distinct chemical strategies compared to O-mannosides. Traditional Lewis acid-promoted glycosylation often yields mixed anomers or degrades sensitive substrates. A breakthrough methodology utilizes liquid sulfur dioxide (SO₂) as a promoting solvent for glycosyl fluorides, enabling metal-free, high-yield synthesis of S-mannosides[6].

Caption: Synthetic pathways for S-mannosides comparing liquid SO₂ activation vs traditional Lewis acids.

Protocol A: Synthesis of S-Mannosides via Liquid SO₂ Activation

Expertise & Causality Focus : Liquid SO₂ acts as both a solvent and a promoter. It covalently binds the Lewis basic fluoride ion from the mannosyl fluoride donor to form a relatively stable fluorosulfite anion (FSO₂⁻). This bypasses the need for harsh external Lewis acids, preserving sensitive functional groups and driving high α-selectivity[6].

-

Donor Preparation : Load 0.5 mmol of pivaloyl-protected mannosyl fluoride into a heavy-walled glass pressure reactor. Rationale: Pivaloyl protecting groups prevent unwanted neighboring group participation that can lead to orthoester formation, ensuring strict α-anomeric selectivity.

-

Acceptor Addition : Add 1.5 equivalents of the target thiol (e.g., 1-dodecanethiol)[5][6].

-

SO₂ Condensation : Cool the reactor to -78°C using a dry ice/acetone bath. Condense approximately 10 mL of SO₂ gas into the vessel.

-

Activation & Coupling : Seal the reactor tightly and allow it to warm to room temperature (20°C). Stir for 24 hours. Rationale: The high dielectric constant of liquid SO₂ stabilizes the intermediate without degrading the inherently labile mannosyl halides[6].

-

Quenching : Cool the reactor back to -78°C, carefully open the seal, and let the SO₂ evaporate in a well-ventilated fume hood as the vessel warms.

-

Purification : Dissolve the crude residue in dichloromethane (DCM), wash with saturated NaHCO₃, and purify via silica gel flash chromatography to yield the pure α-S-mannoside (up to 95% yield)[6].

Protocol B: Traditional Synthesis of O-Mannosides (Lewis Acid Catalysis)

Expertise & Causality Focus : For standard O-mannosides, Lewis acids like BF₃·OEt₂ are required to activate the anomeric leaving group (usually an acetate). The acid coordinates to the carbonyl oxygen of the anomeric acetate, weakening the C–O bond and facilitating the departure of the leaving group to form the reactive oxocarbenium ion[5].

-

Preparation : Dissolve 1.0 mmol of peracetylated D-mannose and 1.2 mmol of the alcohol acceptor in 10 mL of anhydrous DCM under an argon atmosphere.

-

Activation : Cool the mixture to 0°C. Add 1.5 equivalents of BF₃·OEt₂ dropwise. Rationale: Dropwise addition controls the exothermic activation step, preventing degradation of the oxocarbenium intermediate.

-

Coupling : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via Thin Layer Chromatography (TLC).

-

Quenching : Pour the mixture into ice-cold saturated NaHCO₃ solution. Rationale: Immediate neutralization prevents acid-catalyzed anomerization (conversion of the kinetic product to the thermodynamic product) and protects the newly formed glycosidic bond.

-

Deprotection : Extract the organic layer, dry over Na₂SO₄, concentrate, and subject the intermediate to Zemplén transesterification (catalytic NaOMe in MeOH) to remove the acetyl groups, yielding the fully deprotected O-mannoside[5].

Conclusion

The transition from O-mannosides to S-mannosides represents a critical evolution in carbohydrate-based drug design. By replacing the enzymatically vulnerable oxygen atom with sulfur, researchers can bypass the metabolic liabilities of natural glycans while exploiting the unique conformational dynamics of the C–S–C bond to enhance target affinity. Whether developing oral therapeutics for UTIs or engineering next-generation targeted protein degraders, S-mannosides provide a robust, self-validating scaffold for clinical translation.

References

-

Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC | nih.gov | 1

-

Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC | nih.gov | 6

-

The Antiadhesive Strategy in Crohn′s Disease: Orally Active Mannosides to Decolonize Pathogenic Escherichia coli from the Gut | researchgate.net |2

-

Antimicrobial activity of mannose-derived glycosides | researchgate.net | 5

-

Glyco-engineering strategies for the development of therapeutic enzymes with improved efficacy for the treatment of lysosomal storage diseases - PMC | nih.gov | 3

-

Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC | nih.gov | 4

Sources

- 1. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glyco-engineering strategies for the development of therapeutic enzymes with improved efficacy for the treatment of lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]

The Anomeric Thio-Advantage: A Deep Dive into the Thermodynamic Stability of Thioglycosides Versus O-Glycosides

Foreword: The Quest for Molecular Stability in Glycoscience

In the intricate world of glycoscience, where the subtle interplay of structure and function dictates biological outcomes, the stability of the glycosidic bond is of paramount importance. This linkage, the covalent bridge that connects a carbohydrate to another molecule, is central to the structure of everything from simple disaccharides to complex cell-surface glycans that mediate cellular communication, and to the efficacy of glycoside-based therapeutics. While the oxygen-linked (O-glycosidic) bond is nature's default, its susceptibility to enzymatic and chemical hydrolysis often presents a significant challenge in drug development and biotechnological applications.

This has led researchers to explore bioisosteric replacements, with the sulfur-linked glycoside, or thioglycoside, emerging as a front-runner. The substitution of the glycosidic oxygen with a sulfur atom imparts a profound increase in stability, a phenomenon that has been harnessed to create robust enzyme inhibitors, metabolically stable drugs, and versatile intermediates for complex oligosaccharide synthesis.[1][2]

This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the thermodynamic stability of thioglycosides compared to their O-glycoside counterparts. We will dissect the key factors—bond energetics, stereoelectronic effects, and conformational preferences—that contribute to the "thio-advantage." Furthermore, we will delve into the experimental and computational methodologies employed to quantify this stability, offering researchers a robust framework for their own investigations. This guide is intended for professionals in drug development, biochemistry, and carbohydrate chemistry who seek a deeper understanding of the chemical physics that makes thioglycosides such powerful tools in modern science.

The Heart of the Matter: Unraveling the Glycosidic Bond

The thermodynamic stability of a molecule is a measure of its inherent energy content; a more stable molecule exists in a lower energy state. When comparing O- and S-glycosides, the primary determinant of their relative stability is the nature of the anomeric C-O versus C-S bond and the stereoelectronic effects that influence them.

Bond Strength and Polarity: A Tale of Two Atoms

At its core, the difference in stability between O- and S-glycosides can be traced back to the fundamental properties of oxygen and sulfur.

-

Electronegativity and Polarity: Oxygen is significantly more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale). This results in the C-O glycosidic bond being more polarized than the C-S bond.

-

Bond Length: The sulfur atom is larger than oxygen, leading to a longer C-S bond (typically around 1.8 Å) compared to a C-O bond (around 1.4 Å).

-

Bond Dissociation Energy: While direct bond dissociation energies for the anomeric C-S and C-O bonds in a wide range of glycosides are not extensively tabulated, we can infer their relative strengths from related, well-studied bonds. The S-H bond in thiols is weaker than the O-H bond in alcohols.[3] However, the C-S single bond is generally considered to be of comparable or slightly lesser strength than a C-O single bond, but its reactivity is highly context-dependent. The key to the enhanced stability of thioglycosides lies not just in the inherent bond strength, but more critically, in its resistance to cleavage, particularly in biological and acidic environments.

The Anomeric Effect: A Stereoelectronic Tug-of-War

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric hindrance this might imply.[4] This effect is a result of a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring heteroatom (oxygen in an O-glycoside) and the antibonding (σ*) orbital of the anomeric C-X bond (where X is the substituent).

In O-glycosides , the anomeric effect is a significant stabilizing force when the aglycone is in the axial position. This is because the anti-periplanar arrangement of the ring oxygen's lone pair and the C1-O bond of the aglycone allows for maximal orbital overlap and electron delocalization.

In thioglycosides , the situation is nuanced. The replacement of the endocyclic oxygen with sulfur is a separate topic, but for a standard thioglycoside where the exocyclic oxygen is replaced by sulfur, the anomeric effect is generally considered to be weaker.[5] This is attributed to the larger size and more diffuse nature of sulfur's lone pair orbitals, which results in less effective overlap with the σ* orbital of the C1-S bond compared to the more compact and directional lone pairs of oxygen.

This weaker anomeric effect in thioglycosides means there is less of a thermodynamic "push" towards the axial conformation for the aglycone compared to O-glycosides. However, the overall stability of the thioglycoside is not compromised; in fact, it is enhanced due to other factors, primarily the resistance of the C-S bond to cleavage.

Diagram 1: The Anomeric Effect in O- vs. S-Glycosides

Caption: The higher energy barrier for protonation and cleavage makes S-glycoside hydrolysis significantly slower than that of O-glycosides.

Experimental and Computational Approaches to Quantifying Stability

A variety of techniques can be employed to experimentally and computationally probe the thermodynamic stability of thioglycosides relative to O-glycosides.

Comparative Hydrolysis Assays

A direct method to compare the stability of O- and S-glycosides is to measure their rates of hydrolysis under identical conditions.

Representative Protocol: Acid-Catalyzed Hydrolysis Assay

-

Substrate Preparation: Prepare equimolar solutions of the O-glycoside and its corresponding S-glycoside analogue in a suitable buffer (e.g., acetate or phosphate buffer) of a defined pH.

-

Initiation of Hydrolysis: Initiate the reaction by adding a strong acid (e.g., HCl or H₂SO₄) to achieve the desired final acid concentration. The reaction should be maintained at a constant temperature in a water bath or incubator.

-

Time-Course Sampling: At regular intervals, withdraw aliquots of the reaction mixture and immediately neutralize them with a base (e.g., NaOH or NaHCO₃) to quench the hydrolysis reaction.

-

Quantification of Hydrolysis: Analyze the quenched samples using a suitable analytical technique to quantify the amount of released aglycone or the remaining glycoside. High-Performance Liquid Chromatography (HPLC) is often the method of choice.

-

Data Analysis: Plot the concentration of the remaining glycoside versus time. The rate of hydrolysis can be determined from the slope of this line. A comparison of the rates for the O- and S-glycosides will provide a quantitative measure of their relative stability under these conditions.

Causality Behind Experimental Choices:

-

Constant pH and Temperature: Maintaining constant pH and temperature is crucial as the rate of hydrolysis is highly dependent on these parameters. [6]* Quenching: Immediate quenching of the reaction is necessary to accurately measure the extent of hydrolysis at each time point.

-

HPLC Analysis: HPLC provides excellent separation and quantification of the starting material and the hydrolysis products, ensuring accurate rate determination.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, including the preferred conformation around the glycosidic bond.

By analyzing coupling constants (specifically ³J-couplings) and Nuclear Overhauser Effects (NOEs) between protons on the sugar ring and the aglycone, it is possible to determine the predominant rotamers around the glycosidic bond and the overall conformation of the pyranose ring. Comparing the NMR data for an O-glycoside and its S-glycoside analogue can reveal differences in their conformational preferences, which can be linked back to the strength of the anomeric effect and other stereoelectronic interactions. [7]

Computational Chemistry

In silico methods provide a powerful complement to experimental studies, allowing for the calculation of various thermodynamic properties.

Workflow for Computational Stability Analysis

-

Structure Building: Build 3D models of the O- and S-glycoside analogues.

-

Conformational Search: Perform a systematic conformational search to identify the lowest energy conformations (global and local minima) for each molecule.

-

Geometry Optimization and Energy Calculation: For each low-energy conformer, perform high-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain optimized geometries and their corresponding electronic energies.

-

Thermodynamic Properties: From the calculated electronic energies, compute the Gibbs free energy of each conformer. The relative thermodynamic stability of the O- and S-glycosides can be determined by comparing their lowest Gibbs free energy values.

-

Bond Dissociation Energy (BDE) Calculation: The strength of the anomeric C-O and C-S bonds can be estimated by calculating the BDE, which is the energy required to homolytically cleave the bond.

Diagram 3: Integrated Workflow for Stability Assessment

Caption: A holistic approach combining experimental and computational methods provides the most comprehensive understanding of glycoside stability.

Comparative Data Summary

The following table summarizes the key differences discussed, providing a clear comparison between O- and S-glycosides.

| Property | O-Glycosides | Thioglycosides (S-Glycosides) | Rationale |

| Anomeric Bond | C-O | C-S | Substitution of oxygen with sulfur. |

| Bond Polarity | More Polar | Less Polar | Oxygen is more electronegative than sulfur. |

| Anomeric Effect | Stronger | Weaker | Less efficient orbital overlap with sulfur's diffuse lone pairs. [5] |

| Acidity of Precursor (R-XH) | Lower (pKa of alcohols ~16-18) | Higher (pKa of thiols ~10-12) [8][9] | Weaker S-H bond and more stable thiolate anion. [1][10] |

| Stability to Acid Hydrolysis | Lower | Higher | Sulfur is less basic and less readily protonated. |

| Stability to Enzymatic Hydrolysis | Susceptible | Generally Resistant | Enzyme active sites are optimized for O-glycosides; higher transition state energy for C-S cleavage. [11][12] |

Conclusion: The Thioglycoside Advantage in Practice

The substitution of the anomeric oxygen with a sulfur atom imparts a remarkable increase in the thermodynamic and kinetic stability of the glycosidic bond. This enhanced stability is not due to a single overwhelming factor, but rather the culmination of several subtle yet significant differences in the chemical properties of oxygen and sulfur. The less polarized, less basic nature of the C-S bond, combined with a weaker anomeric effect, renders thioglycosides highly resistant to both chemical and enzymatic hydrolysis.

For researchers and drug developers, this "thio-advantage" is not merely a chemical curiosity; it is a powerful design principle. It allows for the creation of glycoside mimetics that can withstand the harsh environment of the human body, leading to drugs with improved pharmacokinetic profiles. It provides synthetic chemists with robust building blocks that can endure a wide range of reaction conditions. As our understanding of the complex roles of carbohydrates in biology continues to expand, the strategic use of thioglycosides will undoubtedly play an increasingly vital role in translating this knowledge into tangible therapeutic and biotechnological innovations.

References

-

Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE. (n.d.). OCLUE. Retrieved March 7, 2024, from [Link]

-

Plavec, J., et al. (2001). NMR Conformational Study Reveals that S-C-N Anomeric Effect in Thionucleosides Is Weaker than O-C-N Anomeric Effect in Natural Nucleosides. Croatica Chemica Acta, 74(2), 381-398. Available at: [Link]

-

Trinderup, H. H., et al. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. The Journal of Organic Chemistry, 87(6), 4154–4167. Available at: [Link]

-

Codé, C., & Bennet, A. J. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7437-7501. Available at: [Link]

-

Toshima, K., et al. (2001). Highly α- and β-Selective Radical C-Glycosylation Reactions Using a Controlling Anomeric Effect Based on the Conformational Restriction Strategy. A Study on the Conformation−Anomeric Effect− Stereoselectivity Relationship in Anomeric Radical Reactions. Journal of the American Chemical Society, 123(49), 12211–12223. Available at: [Link]

-

Pearson. (n.d.). Organic Chemistry Alcohols & Thiols Study Guide | Key Reactions | Notes. Retrieved March 7, 2024, from [Link]

-

Mondal, N., et al. (2020). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Cell Chemical Biology, 27(10), 1304-1316.e6. Available at: [Link]

-

Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

-

Savage, P. B., & Kim, J. H. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 29(1), 22. Available at: [Link]

-

Dupont, C., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2451–2465. Available at: [Link]

-

Trinderup, H. H., et al. (2022). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. Chemistry – A European Journal, 28(19), e202104381. Available at: [Link]

-

Vaia. (n.d.). Thiols are much more acidic than alcohols. Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

-

Guttman, M., et al. (2018). The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. Journal of the American Chemical Society, 140(4), 1439–1448. Available at: [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved March 7, 2024, from [Link]

-

Zong, C., et al. (2020). Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate. Angewandte Chemie International Edition, 59(46), 20563–20571. Available at: [Link]

-

Trinderup, H. H., et al. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. The Journal of Organic Chemistry, 87(6), 4154–4167. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved March 7, 2024, from [Link]

-

Bols, M., & Jensen, H. H. (2021). Guidelines for O-Glycoside Formation from First Principles. The Journal of Organic Chemistry, 86(17), 11475–11488. Available at: [Link]

-

Trinderup, H. H., et al. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. The Journal of Organic Chemistry, 87(6), 4154-4167. Available at: [Link]

-

Shen, H., & Byers, L. D. (2007). Thioglycoside hydrolysis catalyzed by beta-glucosidase. Biochemical and Biophysical Research Communications, 362(3), 717–720. Available at: [Link]

-

G. A. van der Marel, et al. (2020). One pot synthesis of thio-glycosides via aziridine opening reactions. Organic & Biomolecular Chemistry, 18(48), 9784-9788. Available at: [Link]

-

Khan Academy. (n.d.). Glycosidic bond. In Carbohydrates. Retrieved March 7, 2024, from [Link]

-

Woerpel, K. A., et al. (2022). Comparison of Conformational Analyses of Naturally Occurring Flavonoid-O-Glycosides with Unnatural Flavonoid-CF2-Glycosides Using Molecular Modeling. Journal of Chemical Information and Modeling, 62(24), 6528–6537. Available at: [Link]

-

Vocadlo, D. J., & Davies, G. J. (2008). Catalyzing Carbohydrate Cleavage: Glycosidases and Their Mechanisms. Chemical Reviews, 108(7), 3054–3105. Available at: [Link]

-

Bissaro, B., et al. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides. Beilstein Journal of Organic Chemistry, 13, 1841–1861. Available at: [Link]

-

University of California, Berkeley. (2005, November 2). Lecture 25: Carbohydrates & Gibbs Free Energy. Biochemistry I. Available at: [Link]

-

Roy, D., & Jagannathareddy, D. K. (2016). Effect of Anomers and Glycosidic Linkages on the Thermodynamics of Mechanically Stretched Oligosaccharides. Journal of Chemical Information and Modeling, 56(2), 349–361. Available at: [Link]

-

Klymkowsky, M. (2021, December 7). Chem 261 notes edit. Retrieved March 7, 2024, from [Link]

-

G. Cardona, M. C., & G. A. Fernández, de la. (2014). Synthesis of C- and S-Glycosides. In Comprehensive Organic Synthesis II (pp. 635-681). Elsevier. Available at: [Link]

-

chemeurope.com. (n.d.). Glycosidic bond. Retrieved March 7, 2024, from [Link]

-

Filo. (2025, April 22). Distinguish between o & n glycolysis bond. Retrieved March 7, 2024, from [Link]

-

Wikipedia. (n.d.). Glycosidic bond. Retrieved March 7, 2024, from [Link]

-

Save My Exams. (2025, September 16). The Glycosidic Bond (Cambridge (CIE) A Level Biology): Revision Note. Retrieved March 7, 2024, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vaia.com [vaia.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

1-Thio-alpha-D-mannose Sodium Salt: A Technical Guide to Identifiers, Mechanisms, and Glycomimetic Applications

Executive Summary

In the rapidly evolving fields of glycobiology and targeted drug delivery, 1-Thio-alpha-D-mannose sodium salt (TAMNS) has emerged as a cornerstone building block. By substituting the native anomeric oxygen of D-mannose with a sulfur atom, researchers generate S-glycosidic linkages that are highly resistant to enzymatic cleavage by endogenous alpha-mannosidases.

The sodium salt formulation of this thio-sugar is particularly critical. Free 1-thioaldoses are highly prone to oxidation (forming inert disulfides) and complex pH-dependent mutarotation. By isolating the molecule as a sodium thiolate salt, it is locked into a highly nucleophilic state, enabling instantaneous, high-yield S-alkylation and thio-click chemistry without the need for harsh in situ deprotection steps. This whitepaper provides an in-depth technical analysis of the compound’s core identifiers, physicochemical behavior, and validated protocols for its application in drug development.

Chemical Identity and Core Identifiers

Accurate identification is paramount for regulatory compliance and reproducible synthesis. The sodium salt of 1-thio-alpha-D-mannopyranose is distinct from its free thiol counterpart, possessing unique registry numbers and structural descriptors.

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Significance |

| Chemical Name | 1-Thio-alpha-D-mannopyranose monosodium salt | Specifies the alpha-anomeric configuration and pyranose ring structure. |

| CAS Registry Number | 111057-34-2[1] | Unique numerical identifier for the sodium salt form. |

| Parent CAS (Free Thiol) | 154920-32-8[2] | Identifier for the neutral 1-thio-alpha-D-mannopyranose. |

| Molecular Formula | C₆H₁₁NaO₅S[1] | Reflects the deprotonated thiol balanced by a sodium cation. |

| Molecular Weight | 218.20 g/mol [3] | Critical for precise stoichiometric calculations in synthesis. |

| Parent PubChem CID | 20816740[4] | Database linkage for topological and computational properties. |

Physicochemical Properties & Mechanistic Insights

The Anomeric Effect and Conformational Stability

In pyranose systems, the anomeric effect generally dictates that electronegative substituents at the C1 position prefer the axial (alpha) orientation due to hyperconjugation—specifically, the donation of a lone pair of electrons from the endocyclic oxygen into the σ∗ antibonding orbital of the C1-X bond[5]. While sulfur is less electronegative than oxygen, the longer C-S bond length still allows for significant stabilization of the alpha-anomer in 1-thio-D-mannose derivatives.

pH-Dependent Mutarotation

The free thiol form of 1-thio-D-mannose exhibits highly unusual, pH-dependent mutarotation in aqueous media. Research demonstrates that at lower and neutral pH, the equilibrium surprisingly favors the beta-anomer (an α/β ratio of roughly 34:66 at pD 4)[6]. However, under basic conditions, the equilibrium shifts dramatically back to favor the alpha-anomer[6].

Causality in Experimental Design: This mutarotational behavior explains why the sodium salt is the preferred commercial and synthetic reagent. The sodium salt inherently represents the deprotonated, basic state of the molecule, effectively trapping the thiolate in the desired alpha-configuration and maximizing its readiness for stereoretentive S-alkylation.

Applications in Drug Development & Glycobiology

Synthesis of Enzyme-Resistant Glycomimetics

Native O-glycosides are rapidly degraded by glycosidases in vivo, severely limiting their pharmacokinetic viability. S-linked glycoconjugates synthesized from 1-thio-alpha-D-mannose sodium salt bypass this degradation pathway. They are widely utilized to create stable vaccines and anti-cancer therapeutics, such as modified 1,4-naphthoquinone thioglycosides, which exhibit potent cytotoxic activities against drug-resistant cell lines[7].

Targeted Drug Delivery via C-Type Lectins

Macrophages and dendritic cells heavily express the Mannose Receptor (CD206), a C-type lectin that mediates endocytosis. By conjugating therapeutic payloads to 1-thio-alpha-D-mannose, developers can actively target these immune cells. Furthermore, the robust binding affinity of these thio-analogs is frequently validated using Concanavalin A (ConA), a prototypic carbohydrate-binding protein that specifically recognizes non-reducing alpha-D-mannose structures[8].

Mechanism of mannose-receptor targeted endocytosis and intracellular drug delivery.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes the mechanistic rationale (causality) to troubleshoot and verify the reaction dynamically.

Protocol 1: Synthesis of S-Linked Glycoconjugates via SN2 Alkylation

Objective: Conjugate 1-thio-alpha-D-mannose to an alkyl halide payload to create a stable glycomimetic.

-

Preparation: Suspend 1.0 equivalent of 1-Thio-alpha-D-mannose sodium salt in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: DMF is a polar aprotic solvent. It solvates the sodium cation while leaving the highly polarizable thiolate anion "naked" and exceptionally nucleophilic. Argon prevents the oxidative dimerization of any protonated thiols into disulfides.

-

-

Electrophile Addition: Dropwise, add 1.1 equivalents of the target alkyl bromide (the aglycone payload).

-

Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) system.

-

Validation: The disappearance of the baseline-retained sodium salt and the emergence of a higher-Rf UV-active spot confirms successful conjugation.

-

-

Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted thiolate. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

Workflow for synthesizing enzyme-resistant S-linked glycoconjugates via SN2 alkylation.

Protocol 2: Affinity Assessment using Concanavalin A (ConA) Binding Assay

Objective: Validate the biological targeting efficacy of the synthesized thio-mannose conjugate using Surface Plasmon Resonance (SPR).

-

Sensor Chip Preparation: Immobilize Concanavalin A onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) in a sodium acetate buffer (pH 4.5).

-

Analyte Preparation: Dissolve the purified S-linked glycoconjugate in running buffer (HEPES-buffered saline with 1 mM CaCl₂ and 1 mM MnCl₂).

-

Causality: ConA is a metalloprotein; the presence of Ca²⁺ and Mn²⁺ ions is strictly required to stabilize the carbohydrate-binding pocket[8]. Without these divalent cations, binding will fail, serving as a negative control mechanism.

-

-

Kinetic Analysis: Inject the conjugate at varying concentrations (e.g., 3.125 µM to 50 µM) over the ConA-immobilized surface.

-

Validation: Analyze the sensorgrams to calculate the dissociation constant ( KD ). A KD in the low micromolar range confirms that the synthetic S-glycosidic linkage successfully mimics the spatial orientation of native alpha-D-mannose, validating the compound for downstream cellular assays.

References

-

PubChem. "1-Thiomannose | C6H12O5S | CID 20816740 - PubChem." National Institutes of Health. Available at:[Link]

-

American Chemical Society. "pH-Dependent Mutarotation of 1-Thioaldoses in Water. Unexpected Behavior of (2S)-d-Aldopyranoses." Journal of Organic Chemistry. Available at:[Link]

-

Diva-Portal. "Reversible Sulfur Reactions in Pre-Equilibrated and Catalytic Self-Screening Dynamic Combinatorial Chemistry Protocols." Diva-Portal. Available at: [Link]

Sources

- 1. 111057-34-2 , 1-Thio-α-D-mannose Na, Cas:111057-34-2 [chemsynlab.com]

- 2. 1-thio-α-D-mannopyranose - CAS号 154920-32-8 - 摩熵化学 [molaid.com]

- 3. 1-Thio-α-D-mannose Natriumsalz CAS#: 111057-34-2 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 4. 1-Thiomannose | C6H12O5S | CID 20816740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2023232904A1 - Anti-cancer saccharide-linked dihtiocarbamate compounds - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

Anti-Adhesion Therapeutics: A Technical Guide to Mannose Analogs for E. coli FimH Inhibition

Executive Summary

The rapid emergence of multidrug-resistant uropathogenic Escherichia coli (UPEC) necessitates the development of antibiotic-sparing therapeutics. UPEC is responsible for the vast majority of urinary tract infections (UTIs) and relies on the FimH adhesin—a lectin located at the tip of type 1 pili—to colonize the bladder epithelium[1]. By specifically binding to mannosylated glycoproteins (such as uroplakin Ia) on the host urothelium, FimH initiates a cascade of adhesion, invasion, and intracellular bacterial community (IBC) formation[2].

Mannose analogs (mannosides) have emerged as highly potent, competitive antagonists of FimH. By mimicking the natural high-mannose glycans of the host, these rationally designed small molecules saturate the FimH carbohydrate-recognition domain (CRD), effectively neutralizing bacterial virulence without exerting bactericidal pressure—thereby mitigating the evolutionary drive toward antibiotic resistance[3].

Mechanistic Basis of FimH-Mediated Adhesion

The FimH adhesin operates via a highly specialized "catch-bond" mechanism, where mechanical shear stress (such as urine flow) allosterically tightens the binding affinity of the lectin domain to mannose[3].

The binding pocket of FimH is deeply invaginated and specifically accommodates the D-mannose stereochemistry. Crucially, the entrance to this pocket is flanked by a hydrophobic ridge known as the "tyrosine gate" (comprising Tyr48 and Tyr137), alongside Ile52[4]. While natural D-mannose binds to FimH with relatively weak affinity (micromolar to millimolar range), the rational addition of hydrophobic aglycones (e.g., biphenyl or heptyl groups) allows these synthetic mannosides to engage in strong π−π stacking and van der Waals interactions with the tyrosine gate, boosting binding affinity into the low nanomolar range[4][5].

Pathogenic cascade of UPEC adhesion and the targeted intervention by mannoside antagonists.

Structural Evolution of Mannosides

The transition from simple sugars to clinical candidates involves precise structural optimization to enhance both pharmacodynamics (binding affinity) and pharmacokinetics (bioavailability and metabolic stability).

-

O-Linked vs. C-Linked Mannosides: Early generation O-linked mannosides (e.g., heptyl α -D-mannopyranoside) demonstrated excellent in vitro potency but suffered from poor in vivo stability due to cleavage by host glycosidases in the gastrointestinal tract[6]. Replacing the anomeric oxygen with a carbon atom (C-linked mannosides) preserves the critical stereochemistry required for FimH hydrogen bonding while rendering the glycosidic bond hydrolytically stable, drastically improving oral bioavailability[5][7].

-

Biphenyl and Aryl Substitutions: The introduction of ortho-substituted biphenyl groups to the anomeric position has yielded some of the most potent antagonists to date. For example, adding a methyl or chloro group at the ortho position of the biphenyl ring forces the molecule into a conformation that perfectly aligns with the FimH tyrosine gate, enhancing hydrophobic packing and reducing the entropic penalty of binding[4][8].

Quantitative Affinity and Efficacy Data

The table below summarizes the binding affinities ( Kd ) and functional inhibitory concentrations ( IC50 ) of key mannose analogs, demonstrating the profound impact of aglycone optimization[4][5][7][9].

| Compound / Analog | Linkage Type | FimH Binding Affinity ( Kd ) | Cellular Adhesion IC50 / HAI Titer | Key Structural Feature |

| D-Mannose | O-linked | ~2.3 μ M | > 2000 μ M | Natural ligand, no aglycone |

| Heptyl α -D-mannoside | O-linked | 5 nM | 160 nM | Linear aliphatic chain |

| Biphenyl mannoside (Compound 2) | O-linked | 1.8 nM | 1.35 μ M | Unsubstituted biaryl ring |

| Ortho-methyl biphenyl mannoside | O-linked | < 1 nM | 0.16 μ M | Optimized tyrosine gate π−π stacking |

| C-linked biphenyl analog | C-linked | 11.45 nM | 424 nM | Hydrolytically stable anomeric carbon |

| Quinoline analog 11 | C-linked | N/A | 3.17 nM | Constrained heterocyclic aglycone |

Experimental Methodologies for Antagonist Validation

To ensure scientific integrity, the evaluation of FimH antagonists requires a self-validating system: biophysical assays confirm direct target engagement, while cell-based functional assays verify physiological efficacy.

Sequential experimental workflow for the validation of novel FimH antagonists.

Protocol 1: Hemagglutination Inhibition (HAI) Assay

The HAI assay is the gold standard for evaluating the functional potency of FimH antagonists. It utilizes guinea pig erythrocytes because their glycocalyx is heavily mannosylated, providing a highly relevant physiological model for FimH binding[10].

Step-by-Step Methodology:

-

Bacterial Preparation: Culture UPEC strain UTI89 in Luria-Bertani (LB) broth under static conditions at 37°C for 48 hours. Causality: Static growth is strictly required to induce the expression of type 1 pili; shaking cultures suppress pilus formation.

-

Erythrocyte Preparation: Wash guinea pig erythrocytes three times in sterile PBS (pH 7.4) and resuspend to a 5% (v/v) solution. Causality: Washing removes serum glycoproteins that could act as soluble decoys and artificially inflate the apparent potency of the antagonist.

-

Serial Dilution: In a 96-well V-bottom microtiter plate, perform 2-fold serial dilutions of the mannoside in PBS (10 μ L per well).

-

Pre-incubation: Add 10 μ L of the UPEC suspension (adjusted to an OD600 of 1.0) to each well. Incubate at room temperature for 15 minutes. Causality: This pre-incubation step allows the mannoside to reach binding equilibrium with the FimH pockets before introducing the competing erythrocyte receptors.

-

Agglutination: Add 10 μ L of the 5% erythrocyte suspension to each well. Incubate for 30–60 minutes at room temperature.

-

Readout: Determine the HAI titer. A positive agglutination (uninhibited FimH) forms a diffuse red mat across the well. Complete inhibition results in a tight red pellet (button) at the bottom of the V-well. The Minimum Inhibitory Concentration (MIC) is the lowest mannoside concentration that forms a clear pellet.

Protocol 2: Surface Plasmon Resonance (SPR) for Kd Determination

SPR provides real-time, label-free quantification of the binding kinetics ( kon and koff ) between the mannoside and FimH[5].

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Immobilize purified FimH lectin domain (FimH-LD) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Causality: Immobilizing the protein rather than the small molecule ensures that the deep mannose-binding pocket remains accessible and avoids steric hindrance caused by tethering the ligand.

-

Analyte Preparation: Prepare serial dilutions of the mannoside (ranging from 0.1 nM to 1 μ M) in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4).

-

Kinetic Injection: Inject the mannoside dilutions over the functionalized chip at a flow rate of 30 μ L/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kinetics reflect true binding events.

-

Regeneration: Pulse the chip with 50 mM NaOH or 100 mM D-mannose for 30 seconds to strip any remaining bound analyte without denaturing the FimH protein.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd=koff/kon ).

Conclusion & Clinical Translation

The rational design of mannose analogs represents a paradigm shift in the treatment of UPEC-mediated infections. By transitioning from O-linked to C-linked biphenyl mannosides, researchers have successfully bridged the gap between in vitro potency and in vivo oral bioavailability[6]. Preclinical murine cystitis models have demonstrated that a single oral dose of optimized FimH antagonists (such as ZFH-04269) can reduce bacterial titers in the bladder by over 1,000-fold, effectively preventing biofilm and IBC formation[1][8]. As these compounds progress through clinical trials, they offer a highly targeted, antibiotic-sparing strategy capable of preserving the host microbiome while combating multidrug-resistant pathogens.

References

- Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides N

- FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131 The Journal of Infectious Diseases | Oxford Academic

- FimH Antagonists: Bioisosteres To Improve the in Vitro and in Vivo PK/PD Profile Figshare / American Chemical Society

- d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications N

- Adhesive Pili in UTI P

- Insightful Improvement in the Design of Potent Uropathogenic E.

- Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E.

- Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex PLOS P

- Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections N

- Comparison of Inhibitory Activities of meta and para Substituted N-aryl 3-Hydroxypyridin-4-one Mannosides Towards Type 1 Fimbri

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Adhesive Pili in UTI Pathogenesis and Drug Development [mdpi.com]

- 3. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex | PLOS One [journals.plos.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

Engineering Stability and Affinity: 1-Thio-α-D-Mannose in Modern Glycomimetics

Executive Summary

The development of carbohydrate-based therapeutics has historically been hindered by the poor pharmacokinetic profiles of natural O-glycosides, which are rapidly degraded by native glycosidases in vivo. To circumvent this, glycomimetics—specifically those utilizing sulfur to replace the glycosidic oxygen—have emerged as a robust structural paradigm. This whitepaper provides an in-depth technical analysis of 1-Thio-α-D-mannose and its derivatives. By synthesizing structural conformational fidelity with multivalent presentation strategies, we explore how these S-glycosides serve as potent, enzyme-resistant antagonists against critical therapeutic targets, including Uropathogenic E. coli (FimH), HIV/Ebola (DC-SIGN), and Burkholderia cenocepacia (BC2L-A).

Mechanistic Foundations: Why S-Glycosides?

Enzymatic Resistance and Pharmacokinetics

Naturally occurring thiosugars are exceedingly rare in biological systems. Replacing the native glycosidic oxygen atom with sulfur creates a linkage that is fundamentally less prone to enzymatic hydrolysis by glycosidases[1]. This atomic substitution dramatically increases the biological half-life of the glycomimetic, transforming transient carbohydrate-protein interactions into viable therapeutic interventions[2].

The Exo-Anomeric Effect and Conformational Fidelity

A critical requirement for any glycomimetic is its ability to perfectly mimic the spatial orientation of the natural sugar to ensure high-affinity binding within a lectin's Carbohydrate Recognition Domain (CRD). 1-Thio-α-D-mannopyranosides unambiguously exist in their preferred 4C1 chair conformation[3]. The presence of the sulfur atom preserves the exo-anomeric effect, ensuring that the critical hydroxyl groups (C2, C3, C4) remain optimally oriented to form the necessary hydrogen bond networks with target lectins[3].

Synthetic Methodologies and Workflows

The inclusion of sulfur poses unique synthetic challenges compared to oxygen, primarily due to the high nucleophilicity and potential for disulfide dimerization of thiolate intermediates. Recent advancements have standardized the production of these complex mimics.

Automated Solution-Phase Synthesis

To integrate S-linkages into larger oligomannopyranoside structures, automated solution-phase protocols have been developed. These protocols utilize inverse glycosylation strategies with highly reactive glycosyl donors. The Lewis acid promoter trimethylsilyl triflate (TMSOTf) is specifically chosen because it facilitates the formation of S-linkages efficiently and is highly compatible with the fluidic delivery systems of automated liquid-handling platforms[1]. This method prevents the formation of unwanted side products, such as orthoesters and homodimers[1].

Protocol: One-Pot Synthesis of Pseudo-thio-1,2-dimannoside via Aziridine Ring-Opening

This self-validating protocol describes the synthesis of a pseudo-thio-1,2-dimannoside—a structural mimic of the natural Manα(1,2)Man disaccharide—featuring an N-linked tether ideal for downstream multivalent conjugation[2][4].

Rationale & Causality: Traditional multi-step S-glycosylations often suffer from poor stereocontrol. This one-pot method generates a highly reactive mannosyl thiolate in situ, which immediately acts as a nucleophile to open an aziridine ring via an SN2 mechanism, ensuring high stereoselectivity and preventing oxidative dimerization[2].

Step-by-Step Methodology:

-

Precursor Activation: Dissolve the anomeric thioacetate of D-mannose in anhydrous DMF under a strict argon atmosphere.

-

Causality: Argon displaces oxygen, preventing the highly reactive thiolate intermediate from oxidizing into a biologically inactive disulfide dimer.

-

-

In Situ Thiolate Generation: Add a mild base (e.g., Cs2CO3 or diethylamine) and cool the reaction to 0∘C .

-

Causality: Low temperatures and mild basic conditions selectively cleave the thioacetate to generate the nucleophilic glycosyl thiolate while suppressing unwanted anomerization at the sensitive C1 position[4].

-

-

Nucleophilic Addition: Introduce the functionalized aziridine dropwise.

-

Causality: The thiolate attacks the less sterically hindered carbon of the aziridine ring ( SN2 attack), forming the stable thioether linkage and yielding an amine-terminated tether for future functionalization.

-

-

Reaction Monitoring & Quenching: Monitor the reaction via TLC. Upon complete consumption of the thioacetate (typically 2-4 hours), quench the reaction with saturated aqueous NH4Cl .

-

Causality: The acidic quench immediately neutralizes the base, halting any further epimerization and locking the stereochemistry of the newly formed pseudo-disaccharide.

-

-

Purification: Extract the organic layer with ethyl acetate, dry over Na2SO4 , and purify via flash column chromatography to isolate the enzyme-resistant mimic.

Workflow for the one-pot synthesis and multivalent conjugation of thio-glycomimetics.

Therapeutic Applications & Target Profiling

Anti-Adhesion Therapy: FimH Antagonists (Uropathogenic E. coli)

Uropathogenic E. coli (UPEC) utilizes the FimH adhesin (a type 1 fimbrial lectin) to bind to high-mannose structures on the human uroepithelium, initiating urinary tract infections (UTIs)[5]. Aryl S-mannopyranosides have been engineered to dock into the FimH "tyrosine gate" (Tyr48, Tyr137, Ile52). The S-linkage provides the necessary flexibility and enzymatic resistance, allowing the biphenyl aglycone to form strong π−π stacking interactions with the tyrosine gate, yielding potent anti-adhesive properties[3].

Viral Trans-Infection Blockade: DC-SIGN (HIV & Ebola)